Parodilol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parodilol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a condensation reaction between an aromatic aldehyde and an amine.
Functional Group Modifications:
Final Assembly: The final step includes the coupling of intermediate compounds to form this compound under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes:
Batch Processing: Utilizing large reactors to carry out the reactions in batches.
Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and scalability.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Parodilol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under varying temperatures and solvents.
Major Products
Oxidation: Produces oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Yields reduced forms, such as alcohols or amines.
Substitution: Results in substituted derivatives, depending on the reagents used.
Scientific Research Applications
Parodilol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and other medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Parodilol involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Parodilol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include propranolol, metoprolol, and atenolol.
Uniqueness: this compound may exhibit unique pharmacokinetic properties, receptor selectivity, and therapeutic effects compared to these compounds.
Properties
CAS No. |
103238-56-8 |
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Molecular Formula |
C23H27N3O2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C23H27N3O2/c1-23(2,12-16-13-25-20-7-4-3-6-18(16)20)26-14-17(27)15-28-22-9-5-8-21-19(22)10-11-24-21/h3-11,13,17,24-27H,12,14-15H2,1-2H3 |
InChI Key |
RJZLPXDYXSPJSS-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC4=C3C=CN4)O |
Canonical SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC4=C3C=CN4)O |
Origin of Product |
United States |
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